



# Application Notes and Protocols for GSK1059865 in Animal Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1059865 |           |
| Cat. No.:            | B560491    | Get Quote |

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **GSK1059865**, a potent and highly selective orexin-1 receptor (OX1R) antagonist, in various animal models of addiction. The protocols and data presented are based on established preclinical studies and are intended to facilitate the investigation of the orexin system's role in substance use disorders and the evaluation of **GSK1059865** as a potential therapeutic agent.

## Introduction

The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating a wide range of physiological functions, including wakefulness, feeding, and reward-seeking behaviors.[1][2] Growing evidence implicates the orexin system, particularly signaling through the OX1R, in the pathophysiology of addiction.[1][3][4] **GSK1059865** is a highly selective antagonist for the OX1R, demonstrating approximately 100-fold greater selectivity for OX1R over OX2R. This selectivity makes it a valuable tool for dissecting the specific contributions of OX1R in addiction-related behaviors.

Studies have shown that **GSK1059865** can effectively reduce drug-seeking and consumption in animal models of alcohol, cocaine, and compulsive eating disorders. Notably, its efficacy is more pronounced in models of high motivation and compulsive drug-seeking, suggesting a potential therapeutic utility in treating severe addiction.

## **Data Presentation**



The following tables summarize quantitative data from key studies investigating the effects of **GSK1059865** in animal models of addiction.

Table 1: Effects of GSK1059865 on Ethanol Consumption in Mice

| Animal<br>Model                                         | Strain           | Treatmen<br>t  | Dose<br>(mg/kg,<br>i.p.) | Route | Key<br>Findings                                                                                           | Referenc<br>e |
|---------------------------------------------------------|------------------|----------------|--------------------------|-------|-----------------------------------------------------------------------------------------------------------|---------------|
| Chronic<br>Intermittent<br>Ethanol<br>(CIE)<br>Exposure | C57BL/6J<br>mice | GSK10598<br>65 | 3, 10, 30                | i.p.  | Significantl  y decreased ethanol drinking in a dose- dependent manner in CIE- exposed (dependent ) mice. |               |
| Air-<br>Exposed<br>(Non-<br>dependent)                  | C57BL/6J<br>mice | GSK10598<br>65 | 3, 10, 30                | i.p.  | Decreased ethanol drinking only at the highest dose (30 mg/kg).                                           |               |
| Sucrose<br>Intake                                       | C57BL/6J<br>mice | GSK10598<br>65 | 3, 10, 30                | i.p.  | No<br>significant<br>effect on<br>sucrose<br>intake.                                                      |               |

Table 2: Effects of GSK1059865 on Cocaine-Induced Behaviors in Rodents



| Animal<br>Model                                      | Strain | Treatmen<br>t  | Dose<br>(mg/kg)  | Route            | Key<br>Findings                                                    | Referenc<br>e |
|------------------------------------------------------|--------|----------------|------------------|------------------|--------------------------------------------------------------------|---------------|
| Cocaine- Induced Conditione d Place Preference (CPP) | Rats   | GSK10598<br>65 | Not<br>specified | Not<br>specified | Dose- dependentl y reduced the expression of cocaine- induced CPP. |               |

Table 3: Effects of GSK1059865 on Compulsive Eating Behavior in Rats

| Animal<br>Model                                       | Strain | Treatmen<br>t  | Dose<br>(mg/kg) | Route  | Key<br>Findings                                                | Referenc<br>e |
|-------------------------------------------------------|--------|----------------|-----------------|--------|----------------------------------------------------------------|---------------|
| Binge Eating Model (Chronic Stress/Foo d Restriction) | Rats   | GSK10598<br>65 | 10, 30          | gavage | Potently inhibited compulsive eating of highly palatable food. |               |
| Control (No<br>Stress/Foo<br>d<br>Restriction)        | Rats   | GSK10598<br>65 | 10, 30          | gavage | No significant effect on the intake of highly palatable food.  | _             |

## **Experimental Protocols**

Protocol 1: Chronic Intermittent Ethanol (CIE) Exposure Model in Mice to Assess the Efficacy of GSK1059865



This protocol is designed to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol consumption, and to evaluate the effect of **GSK1059865** on this behavior.

#### Materials:

- GSK1059865
- Vehicle (e.g., 0.5% HPMC in distilled water, or saline)
- Ethanol (95%)
- Sucrose
- Standard mouse chow and water
- Vapor inhalation chambers
- C57BL/6J mice

#### Procedure:

- Baseline Ethanol Intake:
  - House mice individually and provide them with 24-hour access to two bottles: one containing 10% (v/v) ethanol and the other containing water.
  - Measure fluid consumption daily for at least two weeks to establish a stable baseline of ethanol intake.
- Chronic Intermittent Ethanol (CIE) Exposure:
  - Divide the mice into two groups: CIE-exposed and air-exposed (control).
  - Place the CIE-exposed group in vapor inhalation chambers and expose them to ethanol vapor for 16 hours per day. Adjust the ethanol concentration to achieve target blood ethanol levels (e.g., 150-200 mg/dL).



- The air-exposed group is placed in identical chambers with normal air circulation.
- This exposure is typically conducted for 4 consecutive days, followed by 3 days of abstinence in their home cages with access to water and chow only. This constitutes one cycle.
- Repeat this cycle for a total of 4-5 weeks to induce an escalation of ethanol intake.
- Testing the Effect of GSK1059865:
  - Following the final CIE or air exposure cycle, return the mice to their home cages and provide them with the two-bottle choice (10% ethanol and water).
  - Administer GSK1059865 or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the dark cycle (the primary drinking period for mice).
  - Test a range of doses (e.g., 3, 10, 30 mg/kg) in a within-subjects or between-subjects design.
  - Measure ethanol and water consumption over a 24-hour period.
- Control for Specificity (Sucrose Intake):
  - To determine if the effect of GSK1059865 is specific to ethanol and not a general suppression of reward, a separate cohort of mice can be tested for sucrose intake.
  - Provide mice with a two-bottle choice of 3% (w/v) sucrose solution and water.
  - Administer **GSK1059865** or vehicle and measure sucrose and water consumption.

#### Data Analysis:

- Analyze ethanol preference (ethanol intake/total fluid intake) and ethanol consumption (g/kg body weight).
- Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of GSK1059865 between the CIE-exposed and air-exposed groups.



## Protocol 2: Conditioned Place Preference (CPP) Model to Assess the Effect of GSK1059865 on Cocaine Reward

This protocol evaluates the ability of **GSK1059865** to block the rewarding effects of cocaine as measured by CPP.

#### Materials:

- GSK1059865
- Vehicle
- Cocaine hydrochloride
- CPP apparatus (a box with two distinct compartments with different visual and tactile cues)
- · Rats or mice

#### Procedure:

- · Pre-Conditioning (Baseline Preference):
  - On day 1, place the animal in the CPP apparatus with free access to both compartments for 15 minutes.
  - Record the time spent in each compartment to determine any initial preference. Animals showing a strong unconditioned preference for one compartment are typically excluded.
- Conditioning:
  - This phase typically lasts for 6-8 days, with one conditioning session per day.
  - On alternate days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine the animal to one of the compartments for 30 minutes.
  - On the intervening days, administer saline and confine the animal to the other compartment for 30 minutes. The pairing of the drug with a specific compartment should be counterbalanced across animals.



- Testing the Effect of GSK1059865 on CPP Expression:
  - On the test day, administer GSK1059865 or vehicle.
  - After a pre-treatment time (e.g., 30-60 minutes), place the animal in the CPP apparatus with free access to both compartments for 15 minutes.
  - Record the time spent in each compartment.

#### Data Analysis:

- Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment.
- Compare the preference scores between the GSK1059865-treated and vehicle-treated groups to determine if the antagonist blocked the expression of cocaine-induced CPP.

## **Visualizations**



Click to download full resolution via product page

Caption: Orexin signaling pathway and the antagonistic action of **GSK1059865** at the OX1R.





Click to download full resolution via product page

Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK1059865 in Animal Models of Addiction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560491#how-to-use-gsk1059865-in-animal-models-of-addiction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com